molecular formula C10H10BrF3 B1443510 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene CAS No. 1494712-94-5

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene

Cat. No.: B1443510
CAS No.: 1494712-94-5
M. Wt: 267.08 g/mol
InChI Key: NROLRFXPGKTGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromopropan-2-yl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized through a Grignard reaction, where bromopropane reacts with magnesium to form a Grignard reagent, which then reacts with 4-(trifluoromethyl)benzene to yield the desired product.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with 1-bromopropane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, heat.

  • Reduction: LiAlH₄, H₂, Pd/C catalyst.

  • Substitution: NaOH, heat; various nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways.

  • Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 1-(1-Bromopropan-2-yl)-3-fluorobenzene

  • 1-(1-Bromopropan-2-yl)-2-methylbenzene

  • 1-(1-Bromopropan-2-yl)-4-methoxybenzene

Uniqueness: 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and physical properties compared to its analogs. This group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

1-(1-bromopropan-2-yl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROLRFXPGKTGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.